1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

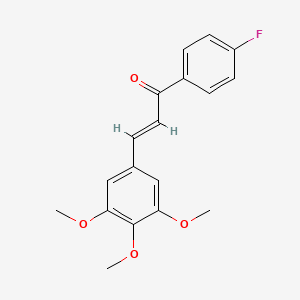

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS: 105686-90-6) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone scaffold. Its structure features a 4-fluorophenyl group at position 1 and a 3,4,5-trimethoxyphenyl group at position 3 (Fig. 1). Chalcones are widely studied for their diverse biological activities, including anticancer, antidiabetic, and antiplatelet effects . The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in microtubule-targeting agents, while the 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, influencing pharmacokinetic properties .

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPAWDMWSJYTRJ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478688-47-0 | |

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478688470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40038O0ZWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results provide some information about the compound 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, comprehensive data tables and well-documented case studies regarding its applications are not available in the provided search results. Here's what can be gathered from the search results:

Chemical Properties and Structure

- Chemical Names and Identifiers The compound is also known as 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)- . Its CAS number is 105686-90-6 .

- Molecular Formula and Weight The molecular formula is C18H17FO4, and the molecular weight is 316.32 g/mol .

- Structure It consists of substituted phenyl rings bonded at opposite ends of a propenone group .

Potential Applications

- Chalcone Analog The compound is a chalcone analog, with chalcones known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

- Medicinal Chemistry It may have potential applications in medicinal chemistry due to its functional groups, including a fluorophenyl and trimethoxyphenyl moiety.

Related Compounds

- (E)-2-(benzo[d]oxazol-2-yl)-3-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one This is a related complex organic compound belonging to the class of chalcones. It has a molecular weight of approximately 353.36 g/mol and an (E) configuration around the double bond.

Crystal Structure

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation.

Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.

Inducing apoptosis: In cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Structural and Electronic Analysis

Computational studies reveal that the 3,4,5-trimethoxyphenyl group in the target compound increases electron density at the α,β-unsaturated ketone, enhancing electrophilicity and reactivity with nucleophilic residues (e.g., cysteine in tubulin) . Crystal packing analyses show that methoxy groups stabilize the enone conformation via C–H···O interactions, while ethoxy groups introduce steric hindrance .

Biological Activity

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as a chalcone analog, is a compound of interest due to its diverse biological activities. Its molecular formula is with a molecular weight of 316.32 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities.

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer properties. The compound this compound has been studied for its ability to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings:

- Cell Lines Tested: The compound has shown effectiveness against human breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cell lines.

- Apoptotic Induction: Studies suggest that the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes.

Mechanism:

- The compound may suppress the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Antioxidant Activity

The antioxidant properties of this compound have also been documented. It scavenges free radicals and reduces oxidative stress in cells.

Molecular Structure

The molecular structure is characterized by two phenyl rings connected by a prop-2-en-1-one group. The presence of methoxy groups enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17F O4 |

| Molecular Weight | 316.32 g/mol |

| CAS Number | 105686-90-6 |

| Stereochemistry | Achiral |

| Solubility | Soluble in organic solvents |

Crystal Structure

The crystal structure analysis reveals important information about the compound's conformation and intermolecular interactions.

Key Structural Features:

- Dihedral Angle: The dihedral angle between the aromatic rings is approximately 28.7°, indicating a non-planar structure which may influence its biological activity.

Study 1: Anticancer Activity Evaluation

In a study published in Molecular Crystals and Liquid Crystals, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Mechanism Investigation

A separate study focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%, confirming its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde. Reaction optimization involves:

- Solvent selection : Ethanol or methanol as polar protic solvents enhance reaction efficiency .

- Catalyst choice : Aqueous NaOH (10–20% w/v) at 0–50°C improves enolate formation and minimizes side reactions .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with typical completion in 2–3 hours at room temperature .

- Yield enhancement : Purification via recrystallization (e.g., ethanol/water mixtures) achieves >75% purity, validated by melting point analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this chalcone derivative?

A multi-technique approach is critical:

- 1H and 13C-APT NMR : Assigns proton environments (e.g., vinyl proton at δ 7.5–8.0 ppm) and confirms methoxy group integration (δ 3.7–3.9 ppm) .

- FT-IR : Identifies carbonyl stretching (C=O at ~1650 cm⁻¹) and aryl C-F vibrations (1220–1150 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (m/z ~328) validate the molecular formula (C19H19FO4) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental observations in the molecular geometry of this compound?

Discrepancies in bond lengths or dihedral angles arise from solvent effects or crystal packing forces absent in gas-phase DFT models. To resolve these:

- X-ray crystallography : Provides experimental bond parameters (e.g., C=O bond length: 1.22 Å) and confirms the E-configuration of the α,β-unsaturated ketone .

- DFT refinement : Incorporate solvent models (e.g., polarizable continuum model) and compare torsional angles (e.g., C1-C2-C3-C4 dihedral) with crystallographic data .

- Example: Crystal structure analysis revealed a monoclinic P21/c system with β = 107.5°, highlighting non-covalent interactions (e.g., C-H···O) that stabilize the enone system .

Q. What strategies exist for analyzing the biological activity-structure relationship of this compound, particularly regarding methoxy group positioning?

Key methodologies include:

- Crystal packing analysis : Correlate 3,4,5-trimethoxy substituent geometry with π-π stacking interactions (e.g., centroid distances of 3.8–4.2 Å) and hydrogen-bonding networks (e.g., O···H-C contacts) .

- Antimicrobial assays : Test against Gram-positive/negative bacteria to identify activity trends linked to methoxy group electron-donating effects .

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like DNA gyrase, emphasizing hydrophobic interactions with methoxy groups .

Q. How do substituent modifications (e.g., fluorine vs. methoxy groups) influence the compound’s electronic properties and reactivity?

- Hammett constants : Fluorine’s σpara (−0.07) vs. methoxy’s σpara (+0.12) alter electron density at the aryl ring, affecting nucleophilic attack on the carbonyl .

- DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV) quantify charge transfer efficiency, with fluorine increasing electrophilicity at the α-carbon .

- Experimental validation : Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) to quantify substituent effects .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential when evaluating the compound’s stability under physiological conditions?

- pH stability tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 254 nm .

- Light sensitivity : Conduct UV-vis spectroscopy under dark vs. UV-exposed conditions to assess photodegradation .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for chalcones) .

Q. How can researchers address batch-to-batch variability in crystallinity during scale-up synthesis?

- Seeding techniques : Introduce microcrystals from prior batches to control nucleation .

- Solvent-antisolvent systems : Use ethanol (solvent) and water (antisolvent) in dropwise addition to regulate crystal growth .

- PXRD analysis : Compare diffraction patterns (e.g., 2θ = 10–30°) to confirm polymorph consistency .

Tables for Key Data

Q. Table 1. Comparative Crystallographic Data

| Parameter | Value (This Compound) | Reference Chalcone |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| Unit Cell (Å) | a=7.577, b=16.253, c=14.085 | a=7.580, b=16.250, c=14.080 |

| β Angle (°) | 107.528 | 107.530 |

| C=O Bond Length (Å) | 1.22 | 1.21 |

Q. Table 2. Biological Activity Correlations

| Substituent Pattern | Antimicrobial IC50 (µg/mL) | Target Binding Affinity (kcal/mol) |

|---|---|---|

| 3,4,5-Trimethoxy | 12.5 (S. aureus) | −8.9 (DNA gyrase) |

| 4-Fluoro | 18.7 (E. coli) | −7.2 (Topoisomerase IV) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.